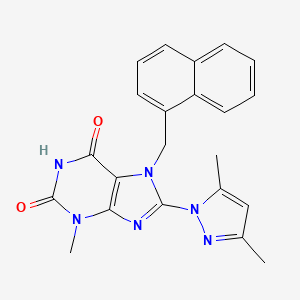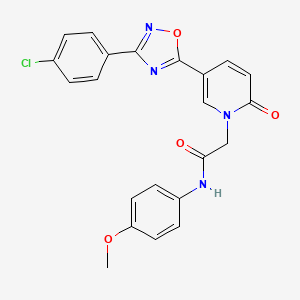
2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyridinone ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula. It likely has a planar structure due to the presence of the aromatic rings. The electron-withdrawing chloro group on the phenyl ring and the electron-donating methoxy group on the acetamide could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, oxadiazoles can participate in nucleophilic substitution reactions, and acetamides can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure. For example, it is likely to be a solid at room temperature, and its solubility in different solvents would depend on the polarity of the solvent .Scientific Research Applications
Anticancer Properties
Research has demonstrated the significant anticancer potential of derivatives similar to the mentioned compound. For example, a study highlighted the design, synthesis, and characterization of novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol, which were evaluated for their cytotoxicity on various cancer cell lines including PANC-1, HepG2, and MCF7. Among the synthesized compounds, one exhibited high cytotoxicity on PANC-1 and HepG2 cell lines with notable IC50 values, indicating its potential as an anticancer agent (A. Vinayak et al., 2014).
Antimicrobial Activity
Another aspect of research on this compound and its derivatives includes their antimicrobial activity. A study synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide and evaluated them against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, finding them to be relatively more active against acetyl cholinesterase. This suggests potential applications in developing treatments against microbial infections (A. Rehman et al., 2013).
Enzyme Inhibition
Compounds structurally related to the specified chemical have also been evaluated for their enzyme inhibition capabilities. For instance, a study on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives reported their antibacterial and anti-enzymatic potential supported by hemolytic activity studies. This research indicates the utility of such compounds in developing new pharmacological agents with specific enzyme inhibition properties (K. Nafeesa et al., 2017).
Future Directions
Given the interesting structure of this compound and the known biological activity of similar compounds, it could be worthwhile to synthesize this compound and study its properties in more detail. It could potentially have useful biological activity and could serve as a starting point for the development of new drugs .
properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c1-30-18-9-7-17(8-10-18)24-19(28)13-27-12-15(4-11-20(27)29)22-25-21(26-31-22)14-2-5-16(23)6-3-14/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLKLXGHQWWILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2769033.png)
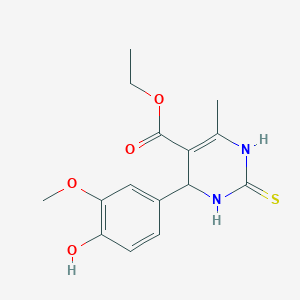
![2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane](/img/structure/B2769038.png)
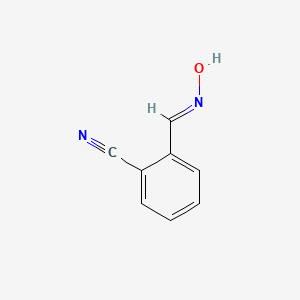
![N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2769040.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769043.png)

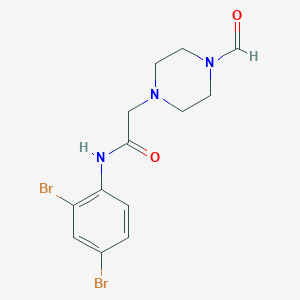
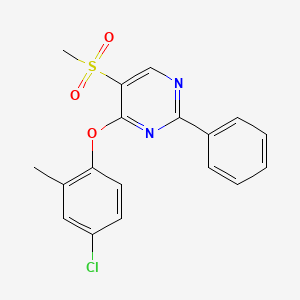

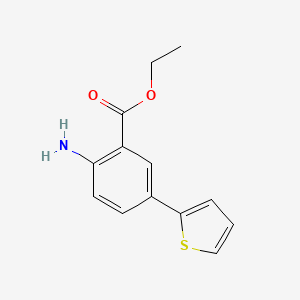
![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2769053.png)
